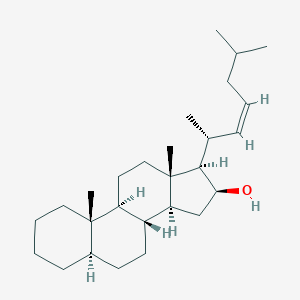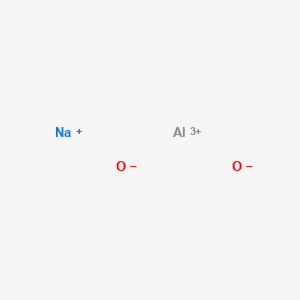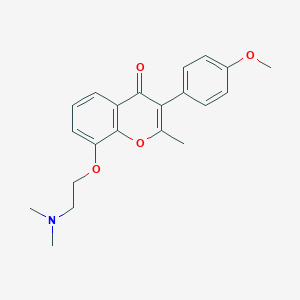
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoflavones are a class of natural compounds found in plants, particularly in soybeans. They have been studied extensively for their potential health benefits, including their ability to reduce the risk of certain diseases such as cancer and cardiovascular disease. One specific isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-, also known as DA-6, has been the subject of scientific research due to its potential use as a plant growth regulator and its potential to improve plant resistance to stress.
Wirkmechanismus
The mechanism of action of Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- is not fully understood, but it is believed to act by regulating gene expression and signaling pathways in plants. It has been shown to activate certain enzymes and proteins involved in plant growth and stress response.
Biochemische Und Physiologische Effekte
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- has been shown to have several biochemical and physiological effects on plants. It has been shown to increase photosynthesis and chlorophyll content, as well as improve the activity of certain enzymes involved in plant growth and stress response. It has also been shown to increase the accumulation of certain secondary metabolites in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- in lab experiments is its ability to enhance plant growth and stress resistance, which can improve the reliability and reproducibility of experiments. However, one limitation is that it may not be suitable for all plant species and may have different effects depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-. One area of interest is its potential use in the treatment of certain diseases, such as cancer. Another area of interest is its potential use in improving plant resistance to environmental stress, such as drought and salinity. Further research is needed to fully understand the mechanism of action of Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- and its potential applications in various fields.
Synthesemethoden
The synthesis of Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- involves several steps, including the reaction of 4-methoxy-2-methylphenol with 2-dimethylaminoethyl chloride to form the intermediate compound 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methylphenol. This intermediate is then reacted with sodium hydroxide to form the final product, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl-isoflavone.
Wissenschaftliche Forschungsanwendungen
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- has been studied extensively for its potential use as a plant growth regulator. It has been shown to improve plant growth and yield, as well as enhance plant resistance to stress, such as drought and salt stress. In addition to its use in agriculture, Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- has also been studied for its potential use in the treatment of certain diseases, such as cancer.
Eigenschaften
CAS-Nummer |
13004-41-6 |
|---|---|
Produktname |
Isoflavone, 7-(2-(dimethylamino)ethoxy)-4'-methoxy-2-methyl- |
Molekularformel |
C21H23NO4 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
8-[2-(dimethylamino)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C21H23NO4/c1-14-19(15-8-10-16(24-4)11-9-15)20(23)17-6-5-7-18(21(17)26-14)25-13-12-22(2)3/h5-11H,12-13H2,1-4H3 |
InChI-Schlüssel |
LPZXQSDBCDRHEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(O1)C(=CC=C2)OCCN(C)C)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C(=CC=C2)OCCN(C)C)C3=CC=C(C=C3)OC |
Andere CAS-Nummern |
13004-41-6 |
Synonyme |
7-(2-Dimethylaminoethoxy)-4'-methoxy-2-methylisoflavone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



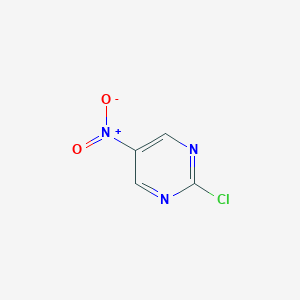
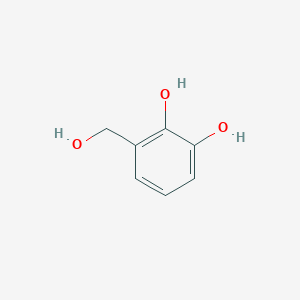
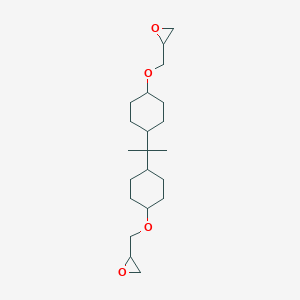
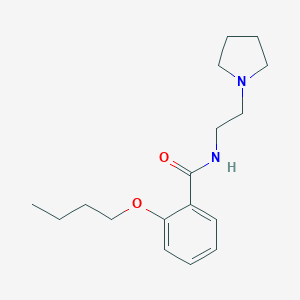
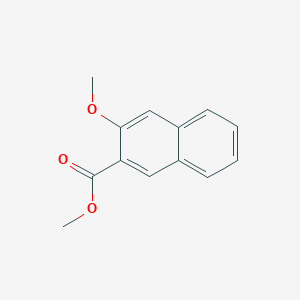
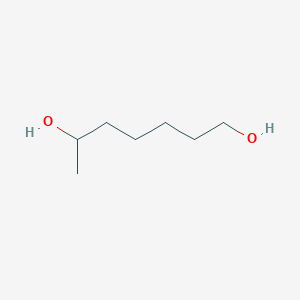
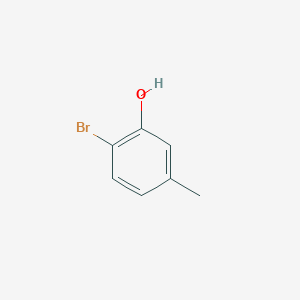
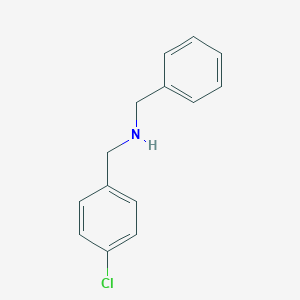
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
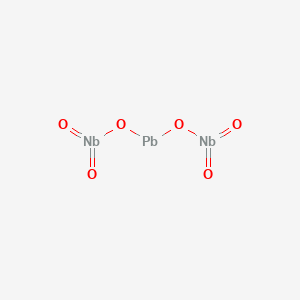
![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)
